5-Bromo-2-(2-bromoethyl)pyridine
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Overview
Description
5-Bromo-2-(2-bromoethyl)pyridine is an organic compound with the molecular formula C7H6Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, one attached to the pyridine ring and the other to an ethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-bromoethyl)pyridine typically involves the bromination of 2-(2-bromoethyl)pyridine. One common method includes the reaction of 2-(2-bromoethyl)pyridine with bromine in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective bromination of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(2-bromoethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different products depending on the reagents used.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-2-(2-bromoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-bromoethyl)pyridine involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-(Bromomethyl)pyridine
- 5-Bromo-2-iodopyrimidine
Comparison: 5-Bromo-2-(2-bromoethyl)pyridine is unique due to the presence of two bromine atoms, which makes it more reactive compared to similar compounds. This increased reactivity allows it to participate in a wider range of chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H7Br2N |
---|---|
Molecular Weight |
264.94 g/mol |
IUPAC Name |
5-bromo-2-(2-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |
InChI Key |
HDILIKAPQQSNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CCBr |
Origin of Product |
United States |
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